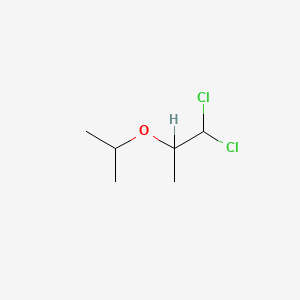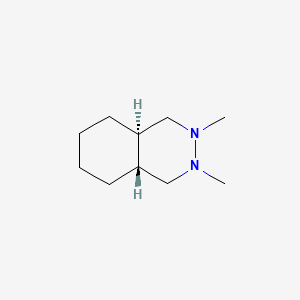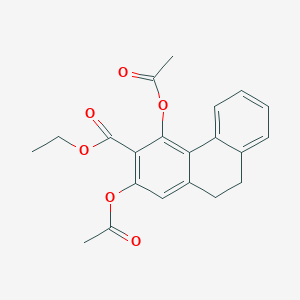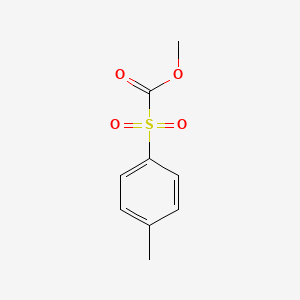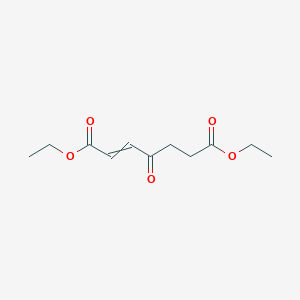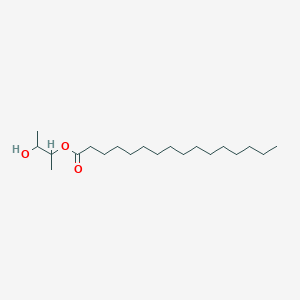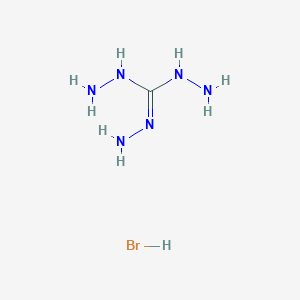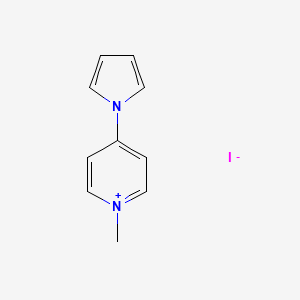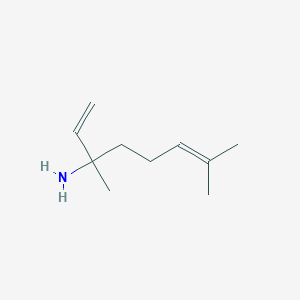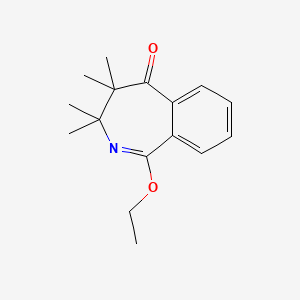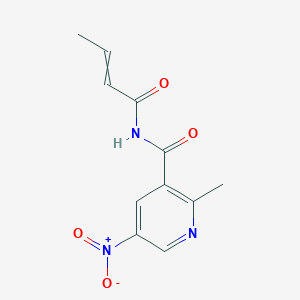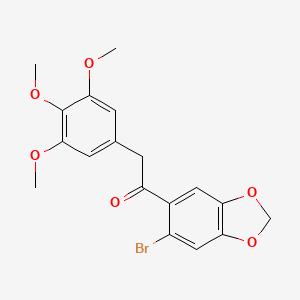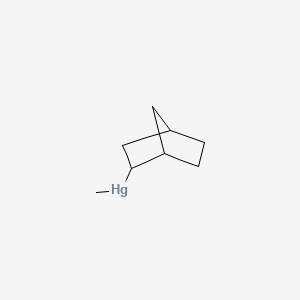
Mercury, methyl (norborn-2-yl)-, exo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury, methyl (norborn-2-yl)-, exo- is an organomercury compound with the molecular formula C8H14Hg and a molecular weight of 310.79 This compound is characterized by the presence of a norbornyl group attached to a methylmercury moiety in the exo- configuration
Vorbereitungsmethoden
The synthesis of Mercury, methyl (norborn-2-yl)-, exo- typically involves the reaction of norbornene derivatives with methylmercury reagents. The reaction conditions often require the use of catalysts such as platinum, rhodium, or palladium complexes to achieve high selectivity for the exo-isomer . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Mercury, methyl (norborn-2-yl)-, exo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert the compound back to its elemental mercury form.
Substitution: The methylmercury group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Mercury, methyl (norborn-2-yl)-, exo- has several scientific research applications:
Biology: The compound can be used in studies related to the biological effects of organomercury compounds.
Medicine: Research on the potential therapeutic applications of organomercury compounds, although limited due to toxicity concerns.
Industry: It is used in the development of materials with unique properties, such as catalysts and polymers.
Wirkmechanismus
The mechanism by which Mercury, methyl (norborn-2-yl)-, exo- exerts its effects involves the interaction of the methylmercury moiety with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. Additionally, it can interact with nucleophilic sites in DNA, potentially causing mutations and other genetic effects. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Mercury, methyl (norborn-2-yl)-, exo- can be compared with other similar organomercury compounds, such as:
Mercury, methyl-(norborn-2-yl)-, endo-: This isomer has a different spatial arrangement of the norbornyl group, leading to distinct chemical properties.
5-Norbornene-2-methanol: A related compound with a hydroxymethyl group instead of a methylmercury group.
5-Norbornen-2-yl acetate: Another similar compound with an acetate group.
Eigenschaften
CAS-Nummer |
60981-61-5 |
|---|---|
Molekularformel |
C8H14Hg |
Molekulargewicht |
310.79 g/mol |
IUPAC-Name |
2-bicyclo[2.2.1]heptanyl(methyl)mercury |
InChI |
InChI=1S/C7H11.CH3.Hg/c1-2-7-4-3-6(1)5-7;;/h1,6-7H,2-5H2;1H3; |
InChI-Schlüssel |
KWZMUCPHNCOJRP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Hg]C1CC2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


